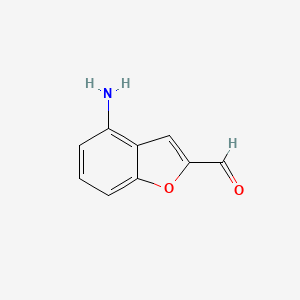

4-Aminobenzofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-amino-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C9H7NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H,10H2 |

InChI Key |

SJYMUPXMNLQHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminobenzofuran 2 Carbaldehyde and Structurally Analogous Derivatives

Strategies for Benzofuran (B130515) Core Construction with Defined Substituent Patterns

The construction of the benzofuran nucleus is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford substituted derivatives. These strategies are broadly categorized into intramolecular cyclization and annulation reactions, and transition metal-catalyzed processes.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions are a powerful tool for the synthesis of benzofurans, often starting from readily available phenolic precursors. These methods involve the formation of the furan (B31954) ring by creating a new carbon-oxygen or carbon-carbon bond.

A classic and effective method for benzofuran synthesis involves the dehydrative cyclization of ortho-hydroxyaryl precursors. For instance, the treatment of o-acylphenoxyacetic acids or their esters with a base can lead to the formation of the benzofuran ring through dehydrative decarboxylation. nih.gov A more contemporary approach involves the benzylic deprotonation of an appropriate aryl ketone, followed by intramolecular cyclization and acid-catalyzed dehydration to yield the benzofuran core. nih.gov This strategy has been successfully employed in the synthesis of natural products like Malibatol A and Shoreaphenol. nih.gov

Another notable example is the ruthenium-catalyzed dehydrative C-H alkylation of phenols with diols, which proceeds via a C-H alkenylation and annulation reaction to furnish benzofuran derivatives. This method is advantageous due to its use of inexpensive starting materials and the liberation of water as the sole byproduct. organic-chemistry.org

Acid-catalyzed cyclization is a widely used strategy for the synthesis of benzofurans. Polyphosphoric acid (PPA) is a common catalyst for the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxibiology.com For example, the cyclization of an acetal can lead to a mixture of regioisomers, and the product ratio can be influenced by the reaction conditions. wuxibiology.com Mechanistically, the reaction proceeds through protonation of the acetal, elimination of methanol (B129727) to form an oxonium ion, followed by nucleophilic attack of the phenyl ring and a second methanol elimination. wuxibiology.com

Trifluoroacetic acid (TFA) can also be used to catalyze the cyclization of 2-hydroxy-1,4-diones in a one-pot reaction that involves a cyclization/oxidative aromatization cascade to produce a variety of benzofuran derivatives. rsc.org Furthermore, the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid is a known route to 2-arylbenzofurans. jocpr.com

| Starting Material | Reagents/Catalyst | Product | Reference |

| o-Acylphenoxyacetic acids/esters | Base | Substituted benzofurans | nih.gov |

| Arylketone | LiTMP, p-TsOH·H₂O | Substituted benzofurans | nih.gov |

| Phenols and diols | Ruthenium catalyst | Substituted benzofurans | organic-chemistry.org |

| Acetal 1 | Polyphosphoric acid (PPA) | Benzofuran core 2a and 2b | wuxibiology.com |

| 2-Hydroxy-1,4-diones | Trifluoroacetic acid (TFA), N-bromosuccinimide (NBS) | Benzofuran derivatives | rsc.org |

| 2-(2-Methoxyaryl)-1-arylethanone | Hydroiodic acid, acetic acid | 2-Arylbenzofurans | jocpr.com |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of benzofurans and other heterocyclic systems. researchgate.netacs.org This methodology typically employs robust and commercially available Grubbs first and second-generation catalysts. researchgate.net The synthesis of the required diene precursors often involves steps such as O-allylation, Claisen rearrangements, and O-vinylation. researchgate.net

A notable strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by RCM to yield substituted benzofurans. organic-chemistry.orgorganic-chemistry.org This approach has proven effective for a range of substrates, including those with electron-withdrawing groups like nitro and aldehyde, which are valuable for further chemical modifications. organic-chemistry.org The yields for the final benzofuran products can be quite high, in some cases reaching 100%. organic-chemistry.org

| Precursor | Catalyst | Key Steps | Product | Reference |

| 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | C- and O-allyl isomerization, RCM | Substituted benzofurans | organic-chemistry.orgorganic-chemistry.org |

| Phenols | Grubbs catalysts | O-allylation, Claisen rearrangement, RCM | Benzofurans | researchgate.net |

Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to complex molecules like benzofurans in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org

One such example is the silver-catalyzed tandem cyclization of electron-deficient terminal alkynes with sulfur ylides, providing a straightforward route to benzofuran derivatives. researchgate.net Another innovative approach involves a one-pot, four-step divergent synthesis of polysubstituted benzofurans and 2H-chromenes, featuring a cascade of aromatic Claisen rearrangement, Meinwald rearrangement, and dehydrative or oxidative cyclization. researchgate.net

Furthermore, a DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones with 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid has been developed for the synthesis of aminobenzofuran spiro derivatives with high efficiency. mdpi.com Acid- or base-steered cascade cyclizations have also been employed, for instance, in the reaction of 2-acetylbenzoic acid with isatoic anhydride (B1165640) to produce isobenzofuranone derivatives. nih.gov

| Reactants | Catalyst/Reagent | Reaction Type | Product | Reference |

| Electron-deficient terminal alkynes, sulfur ylides | Silver catalyst | Tandem cyclization | Benzofuran derivatives | researchgate.net |

| Epoxide, allylic ether, aromatic ring | - | Cascade Claisen/Meinwald rearrangement/cyclization | Polysubstituted benzofurans | researchgate.net |

| ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | Tandem cyclization | Aminobenzofuran spiroindanone derivatives | mdpi.com |

| 2-Acetylbenzoic acid, isatoic anhydride | Na₂CO₃ or p-toluenesulfonic acid | Cascade cyclization | Isobenzofuranone derivatives | nih.gov |

Transition Metal-Catalyzed Coupling and Cycloisomerization Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to a vast array of organic molecules, including benzofurans. coopscolevis.comstanford.edu Palladium, copper, rhodium, and nickel are among the most frequently employed metals for the construction of the benzofuran ring system. nih.gov

Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed C-H tandem activation/oxidation reaction between 2-hydroxystyrenes and iodobenzenes provides a novel route to benzofurans. nih.gov The Sonogashira coupling reaction, which involves the coupling of terminal alkynes with aryl halides, is another powerful palladium-catalyzed method. A combination of palladium and copper catalysts in a Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, leads to the formation of benzofuran derivatives. nih.gov

Rhodium catalysis has also been utilized in the synthesis of benzofurans. For example, a rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide results in the formation of the benzofuran ring. nih.gov Nickel-catalyzed reactions have also been developed, such as the synthesis of chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides. nih.gov

Furthermore, a ligand-free copper(I) bromide-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an expedient route to benzofurans, tolerating a wide range of functional groups. organic-chemistry.org

| Reactants | Catalyst | Reaction Type | Product | Reference |

| 2-Hydroxystyrenes, iodobenzenes | Palladium catalyst | C-H activation/oxidation | Benzofurans | nih.gov |

| Terminal alkynes, iodophenols | Palladium and Copper catalysts | Sonogashira coupling/cyclization | Benzofuran derivatives | nih.gov |

| 1,3-Diynes, N-benzoxyacetamide | Rhodium catalyst | C-H directing group migration | Benzofuran derivatives | nih.gov |

| Terminal alkynes, N-tosylhydrazones | Copper(I) bromide | Coupling/cyclization | Benzofurans | organic-chemistry.org |

Organocatalytic and Catalyst-Free Synthetic Routes

In addition to metal-catalyzed methods, organocatalysis and catalyst-free approaches have emerged as powerful strategies for benzofuran synthesis, often offering advantages in terms of cost, toxicity, and environmental impact.

A novel organocatalytic [3+2] annulation/oxidative aromatization reaction has been developed for the synthesis of 2-arylbenzofuran-3-carbaldehydes. rsc.org This methodology involves the reaction of enals with 2-halophenols or β-naphthols in the presence of an organocatalyst. rsc.org The process is notable for its chemo- and regioselectivity, providing access to benzofuran-3-carbaldehydes without the need for transition metals or strong oxidants. rsc.org

The mechanism is proposed to involve an unprecedented organocatalytic, direct α-arylation pathway. rsc.org While this method yields the 3-carbaldehyde isomer, it represents a significant advancement in the organocatalytic synthesis of functionalized benzofurans and could potentially be adapted for the synthesis of the 2-carbaldehyde isomer through modification of the starting materials or catalyst system.

| Catalyst Type | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

| Organocatalyst | [3+2] Annulation/Oxidative Aromatization | Enals, 2-Halophenols/β-Naphthols | 2-Arylbenzofuran-3-carbaldehyde | Transition-metal-free, chemo- and regioselective. | rsc.org |

| Tetramethyl guanidine (B92328) (TMG) | Organo-Click [3+2]-Cycloaddition | 2,4-Diketoesters, Azides | Carbonyl-containing 1,2,3-triazoles | One-pot, chemo-/regioselective synthesis. | nih.gov |

Table 6: Examples of Organocatalytic Synthesis of Heterocycles

Catalyst-Free Condensation and Cyclization Methodologies

The construction of the benzofuran nucleus can be achieved through various condensation and cyclization strategies, some of which can proceed without the need for a metal catalyst. A notable approach involves the intramolecular cyclization of suitably substituted phenolic precursors.

Photochemical and Electrochemical Synthetic Transformations

Modern synthetic chemistry has increasingly embraced photochemical and electrochemical methods for their green credentials and unique reactivity. These techniques have been successfully applied to the synthesis of benzofuran derivatives.

Electrochemical Synthesis:

Electrochemical methods offer a powerful, oxidant-free approach to the synthesis of benzofurans. organic-chemistry.orgwikipedia.org A common strategy involves the electrochemical oxidation of catechols in the presence of a suitable Michael acceptor, leading to the formation of the benzofuran ring system with high yields and purity. wikipedia.org Another electrochemical approach is the oxidative intramolecular cyclization of 2-alkynylphenols. scirp.org This method can be conducted at room temperature in an undivided cell under galvanostatic electrolysis, providing access to a wide variety of substituted benzofurans. scirp.org The use of continuous-flow electrochemical systems has also been reported to improve the efficiency and selectivity of these cyclization reactions. organic-chemistry.org

Table 1: Examples of Electrochemical Synthesis of Benzofuran Derivatives

| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |

| Catechols and 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | Aqueous solution, carbon rod electrode, controlled-potential coulometry | Benzofuran derivatives | High | wikipedia.org |

| 2-Alkynylphenols and diselenides | Undivided cell, galvanostatic electrolysis, room temperature | Substituted-benzo[b]furans | Good to excellent | scirp.org |

| 2-Alkynylanisoles and potassium halide | Continuous-flow system, constant current, transition-metal- and oxidant-free | C-3 halogenated benzofurans | Moderate to good | organic-chemistry.org |

Photochemical Synthesis:

Photochemical reactions provide another avenue for the construction of the benzofuran ring. These methods often rely on the photocyclization of suitable precursors. For example, novel naphtho[1,2-b]benzofuran derivatives have been synthesized through a photochemical reaction of 2,3-disubstituted benzofurans, which involves the photocyclization of a hexatriene system. youtube.com While direct photochemical synthesis of 4-aminobenzofuran-2-carbaldehyde is not extensively documented, the general principles of photochemical cyclization could be applied to appropriately designed starting materials. researchgate.netorganic-chemistry.org

Selective Introduction and Functional Group Interconversion at the 4-Amino Position

The introduction of the amino group at the 4-position of the benzofuran ring is a crucial step in the synthesis of the target molecule. This can be achieved either by direct amination or by the reduction of a precursor functional group, most commonly a nitro group.

Nitro Group Reduction on Benzofuran Intermediates

A widely used and reliable method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. This strategy is applicable to the synthesis of this compound, where a 4-nitrobenzofuran-2-carbaldehyde intermediate would be reduced. The nitro group can be introduced at an early stage of the synthesis, for example, starting from a nitrated salicylaldehyde. acs.org The subsequent reduction of the nitro group is a well-established transformation with a variety of available reagents. nih.gov

Commonly used reducing agents for the conversion of nitroarenes to anilines include:

Metal catalysts with hydrogen gas: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are highly effective.

Metal salts and acids: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classical methods.

Hydride reagents: While lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it is very reactive and may also reduce the aldehyde functionality. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a nitro group on its own but can be effective in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. savemyexams.com

Trichlorosilane: This reagent, in the presence of a base, has been shown to be a highly chemoselective method for the reduction of nitro groups, leaving other functional groups like aldehydes intact. nih.gov

Table 2: Selected Reagents for the Reduction of Nitroarenes to Amines

| Reagent System | Typical Conditions | Comments | Reference(s) |

| H₂, Pd/C | Methanol or ethanol, room temperature, atmospheric or elevated pressure | High efficiency, clean reaction. | nih.gov |

| SnCl₂·2H₂O | Ethanol, reflux | Common and effective, but produces tin waste. | nih.gov |

| Fe, NH₄Cl | Ethanol/water, reflux | Inexpensive and effective. | nih.gov |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Milder than LiAlH₄, selective for the nitro group over carbonyls. | savemyexams.com |

| Trichlorosilane, base | Acetonitrile, 0-15 °C | High chemoselectivity, avoids metal contamination. | nih.gov |

Directed Amination Strategies

Direct amination of a C-H bond on the benzofuran ring at the 4-position represents a more atom-economical approach. However, achieving regioselectivity can be challenging. Directed metalation, followed by reaction with an aminating agent, is a potential strategy. While methods for the directed amination of arenes using copper or palladium catalysts have been developed, their application to the specific 4-position of the benzofuran nucleus is not extensively reported in the literature. organic-chemistry.org The development of such a directed amination would be a significant advancement in the synthesis of 4-aminobenzofuran derivatives.

[4+1] Cycloaddition for Amino-Substituted Benzofurans

Cycloaddition reactions offer a powerful tool for the rapid construction of heterocyclic rings. A novel approach for the synthesis of 2-aminobenzofurans involves a [4+1] cycloaddition reaction between in situ generated ortho-quinone methides (o-QMs) and isocyanides. nih.gov This reaction is typically mediated by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), and proceeds under mild conditions to give good yields of the 2-aminobenzofuran products. nih.gov

The versatility of this method allows for the use of substituted phenols as precursors for the o-QMs. By starting with a 3-aminophenol (B1664112) derivative, it is conceivable that this methodology could be adapted to produce 4-aminobenzofuran derivatives. The isocyanide partner in the reaction determines the substituent on the 2-amino group.

Table 3: Examples of [4+1] Cycloaddition for the Synthesis of 2-Aminobenzofurans

| o-Hydroxybenzhydryl Alcohol Precursor (Substituent) | Isocyanide | Yield | Reference |

| 4-Methyl | p-Nitrophenyl isocyanide | 84% | nih.gov |

| 4-Fluoro | p-Nitrophenyl isocyanide | 78% | nih.gov |

| 4-Chloro | p-Nitrophenyl isocyanide | 70% | nih.gov |

| Unsubstituted | p-Tolyl isocyanide | 55% | nih.gov |

Methodologies for Installing and Modifying the 2-Carbaldehyde Moiety

The introduction of the carbaldehyde group at the 2-position of the 4-aminobenzofuran ring can be accomplished through several synthetic routes.

One of the most common methods for the formylation of electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction . scirp.orgchemguide.co.uk The presence of the electron-donating amino group at the 4-position activates the benzofuran ring towards electrophilic substitution, making it a suitable substrate for this reaction. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. scirp.orgresearchgate.netchemguide.co.uk

An alternative strategy involves the oxidation of a 2-methyl group . If a 4-amino-2-methylbenzofuran precursor is available, the methyl group can be oxidized to the aldehyde using a variety of reagents. These include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or more modern methods such as catalytic oxidation with o-iodoxybenzoic acid (IBX) or using electrochemical methods. nih.govsavemyexams.com

A third approach is the reduction of a 2-carboxylic acid or its derivative . A 4-aminobenzofuran-2-carboxylic acid or its corresponding ester can be reduced to the aldehyde. While the direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the primary alcohol, specific reagents and conditions have been developed for this transformation. nih.govlibretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). organic-chemistry.orgbldpharm.com The existence of commercially available starting materials like ethyl 4-aminobenzofuran-2-carboxylate makes this a viable route.

Direct Formylation of the Benzofuran Ring System

The direct introduction of a formyl group onto the benzofuran nucleus is a common strategy for the synthesis of benzofuran-2-carbaldehydes. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.orgchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org

The benzofuran ring system, being electron-rich, is susceptible to electrophilic substitution, and formylation generally occurs at the C2 position. This regioselectivity is attributed to the stability of the intermediate sigma complex. For benzofuran itself, treatment with the Vilsmeier reagent (POCl₃/DMF) at temperatures ranging from 0–5°C, followed by hydrolysis, affords benzofuran-2-carbaldehyde. Given that the amino group at the C4 position is an electron-donating group, it is anticipated to further activate the benzofuran ring towards electrophilic attack, making the Vilsmeier-Haack reaction a viable method for the synthesis of this compound. While specific literature on the direct formylation of 4-aminobenzofuran is not abundant, the general principles of the Vilsmeier-Haack reaction on substituted benzofurans strongly suggest its applicability.

A general procedure for the Vilsmeier-Haack formylation of an electron-rich benzofuran is outlined in the table below.

| Reagents and Conditions | Product | Yield | Reference |

| Benzofuran, POCl₃, DMF, 0-5 °C then 80 °C, 6-8 h | Benzofuran-2-carbaldehyde | Not specified | |

| Electron-rich arene, DMF, POCl₃, H₂O | Substituted benzaldehyde | General method | jk-sci.com |

Table 1: General Conditions for Vilsmeier-Haack Formylation of Benzofurans.

Oxidation of 2-Hydroxymethylbenzofuran Precursors

An alternative approach to this compound involves the oxidation of the corresponding 2-hydroxymethyl precursor, (4-aminobenzofuran-2-yl)methanol (B1647399). The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and a variety of reagents and conditions can be employed.

For the oxidation of hydroxymethyl groups on the benzofuran ring, mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly used for the selective oxidation of primary alcohols to aldehydes. A palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been reported, which indicates the feasibility of transformations involving the hydroxyl group at the benzylic position of a furan ring. rsc.org

While a specific protocol for the oxidation of (4-aminobenzofuran-2-yl)methanol is not detailed in the readily available literature, the general knowledge of alcohol oxidation suggests that this is a viable synthetic route. The choice of oxidant would be crucial to ensure compatibility with the amino group and the benzofuran ring system.

Conversion from Other 2-Substituted Benzofuran Derivatives

The target compound, this compound, can also be synthesized through the transformation of other functional groups at the C2 position of the 4-aminobenzofuran scaffold.

One potential precursor is 4-aminobenzofuran-2-carboxylic acid or its ester, ethyl 4-aminobenzofuran-2-carboxylate, which is a known compound. researchgate.netbldpharm.combldpharm.com The carboxylic acid can be reduced to the corresponding primary alcohol, (4-aminobenzofuran-2-yl)methanol, which can then be oxidized to the aldehyde as described in the previous section. Alternatively, the carboxylic acid can be converted to an acid chloride, which can then be subjected to a Rosenmund reduction (hydrogenation over a poisoned palladium catalyst) to yield the aldehyde.

Another strategy involves the use of a 2-halobenzofuran derivative, such as 2-bromo-4-aminobenzofuran, as a starting material. Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of 2-halobenzofurans. researchgate.net For instance, a formylation can be achieved through a carbonylation reaction in the presence of a hydride source or by a formyl-equivalent coupling partner.

The following table summarizes some transformations of 2-substituted benzofurans that could be adapted for the synthesis of this compound.

| Starting Material | Reagent(s) | Product | Reference |

| Benzofuran-2-carboxylic acid | HATU, 8-aminoquinoline, DIPEA | N-(quinolin-8-yl)benzofuran-2-carboxamide | nih.gov |

| 2-Halobenzofurans | Aryl, alkynyl, or alkylaluminum reagents, PdCl₂/Xantphos | 2-Substituted benzofurans | researchgate.net |

| 2-gem-dibromovinylphenols | Cu-catalyst, Mo(CO)₆ | Benzofuran-2-carboxylic acids | organic-chemistry.org |

Table 2: Potential Conversions of 2-Substituted Benzofurans.

Stereoselective and Regioselective Synthesis of Substituted Benzofurans

The development of stereoselective and regioselective methods for the synthesis of substituted benzofurans is of great importance for accessing structurally diverse and biologically active molecules.

Regioselective Synthesis:

The regioselectivity of benzofuran synthesis is often dictated by the substitution pattern of the starting materials and the reaction conditions. For instance, the reaction of phenols with α-haloketones can be directed to selectively produce either 2- or 3-substituted benzofurans. nih.gov A one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has been shown to be highly regioselective. nih.gov Similarly, the reaction of 3-hydroxy-2-pyrones with nitroalkenes provides a regioselective route to substituted benzofuranones, which can be further converted to benzofurans. nih.govnsf.gov

The table below presents examples of regioselective benzofuran syntheses.

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Phenols and α-haloketones | TiCl₄ | 2-Substituted benzofurans | Moderate to excellent | nih.gov |

| 3-Hydroxy-2-pyrones and nitroalkenes | AlCl₃, TFA | Substituted benzofuranones | Good | nsf.gov |

| o-Cinnamyl phenols | [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzyl benzo[b]furans | Good to excellent | researchgate.net |

Table 3: Examples of Regioselective Benzofuran Synthesis.

Stereoselective Synthesis:

The synthesis of enantiomerically enriched substituted dihydrobenzofurans, which are precursors to many natural products, has been a significant focus of research. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of stereocontrol. For example, the enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives has been achieved via an intramolecular Michael addition using a bifunctional tertiary amine-thiourea catalyst. rsc.org Biocatalytic strategies, employing engineered myoglobins, have also been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans to afford stereochemically rich 2,3-dihydrobenzofurans. rochester.edu Furthermore, palladium-catalyzed intramolecular Heck-Matsuda reactions have been utilized for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

The following table highlights some examples of stereoselective dihydrobenzofuran synthesis.

| Reaction Type | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield | Reference |

| Intramolecular Michael Addition | Bifunctional tertiary amine-thiourea | trans-2,3-Disubstituted-2,3-dihydrobenzofurans | up to 96:4 | up to 95:5 | Good | rsc.org |

| Benzofuran Cyclopropanation | Engineered Myoglobin | 2,3-Dihydrobenzofuran-based tricyclic scaffolds | >99% de | >99% ee | High | rochester.edu |

| Intramolecular Heck-Matsuda/Carbonylation | Pd-catalyst with chiral N,N ligands | 3,3-Disubstituted-2,3-dihydrobenzofurans | - | up to 99:1 | up to 91% | nih.gov |

Table 4: Examples of Stereoselective Dihydrobenzofuran Synthesis.

Chemical Reactivity and Derivatization Pathways of 4 Aminobenzofuran 2 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 4-Aminobenzofuran-2-carbaldehyde is a primary site for nucleophilic addition and other characteristic aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The electrophilic carbon of the carbonyl is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org

Grignard Additions: Grignard reagents (R-Mg-X) are potent nucleophiles that react with aldehydes to form alcohols. wikipedia.orgleah4sci.com The reaction of this compound with a Grignard reagent would proceed via nucleophilic attack of the carbanion-like R group on the carbonyl carbon. masterorganicchemistry.comlibretexts.org Subsequent acidic workup would yield a secondary alcohol. libretexts.orgyoutube.com The specific alcohol formed depends on the R group of the Grignard reagent used. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. orgoreview.comchemistrysteps.compressbooks.pub This reaction is typically base-catalyzed to generate the cyanide ion (CN-), a potent nucleophile. pressbooks.publibretexts.org The cyanide ion attacks the carbonyl carbon of this compound, and subsequent protonation of the resulting alkoxide by a proton source yields the corresponding cyanohydrin. orgoreview.comlibretexts.org This transformation is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pubyoutube.com

Condensation Reactions

Condensation reactions of aldehydes involve the initial nucleophilic addition followed by the elimination of a water molecule.

Schiff Base Formation: Primary amines react with aldehydes to form Schiff bases (or imines). youtube.comnih.govnih.gov The reaction of this compound with a primary amine would involve nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the Schiff base. youtube.comyoutube.com This reaction is often catalyzed by acid. youtube.com

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgnih.govsphinxsai.com For this compound, this reaction would involve the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond. wikipedia.org This reaction is a valuable method for C-C bond formation and the synthesis of α,β-unsaturated compounds. nih.govsphinxsai.com

Oxidation to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.orgorganic-chemistry.org The oxidation of this compound would yield 4-aminobenzofuran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). libretexts.org Ozonolysis under oxidizing conditions can also be employed to convert aldehydes to carboxylic acids. youtube.com

Reduction to Alcohol or Alkane Moieties

The aldehyde group can be reduced to a primary alcohol or completely reduced to an alkane.

Reduction to Alcohol: Aldehydes are readily reduced to primary alcohols. youtube.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.comlibretexts.orglibretexts.org These reagents act as a source of hydride ions (H-), which attack the carbonyl carbon. youtube.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the primary alcohol. libretexts.org In the case of this compound, this reaction would produce (4-aminobenzofuran-2-yl)methanol (B1647399).

Reduction to Alkane: The complete reduction of the aldehyde group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. These reactions are typically carried out under basic (Wolff-Kishner) or acidic (Clemmensen) conditions.

Transformations of the Amino Functional Group

The amino group on the benzofuran (B130515) ring is also a site for chemical modification, primarily through reactions at the nitrogen atom.

Acylation and Sulfonylation for Amide/Sulfonamide Formation

Acylation: The amino group can be acylated by reacting it with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction results in the formation of an amide. For example, the reaction of this compound with acetyl chloride would yield N-(2-formylbenzofuran-4-yl)acetamide.

Sulfonylation: Similarly, the amino group can be sulfonylated by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. This would result in the formation of N-(2-formylbenzofuran-4-yl)-4-methylbenzenesulfonamide.

Diazotization and Subsequent Nucleophilic or Radical Transformations

The primary aromatic amino group in this compound is amenable to diazotization, a process that converts it into a highly versatile diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net The resulting 4-formylbenzofuran-2-diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions.

Nucleophilic Substitution Reactions: The diazonium group is an excellent leaving group (as N₂) and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 4-position of the benzofuran ring, which might be difficult to achieve through other synthetic routes.

| Nucleophile | Product | Reaction Conditions | Reference |

| H₂O | 4-Hydroxybenzofuran-2-carbaldehyde | Aqueous acid, heat | Inferred from researchgate.net |

| KI | 4-Iodobenzofuran-2-carbaldehyde | Aqueous KI solution | Inferred from researchgate.net |

| CuCN | 4-Cyanobenzofuran-2-carbaldehyde | Sandmeyer Reaction (CuCN) | Inferred from researchgate.net |

| CuBr | 4-Bromobenzofuran-2-carbaldehyde | Sandmeyer Reaction (CuBr) | Inferred from researchgate.net |

| CuCl | 4-Chlorobenzofuran-2-carbaldehyde | Sandmeyer Reaction (CuCl) | Inferred from researchgate.net |

| HBF₄ | 4-Fluorobenzofuran-2-carbaldehyde | Schiemann Reaction (thermal decomposition of the diazonium tetrafluoroborate (B81430) salt) | Inferred from researchgate.net |

Radical Transformations: Under appropriate conditions, the diazonium salt can also undergo radical reactions. For instance, in the Gomberg-Bachmann reaction, the diazonium salt can be used to form biaryl compounds.

Azo Coupling: The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes. researchgate.net The position of coupling on the partner ring is directed by the activating groups present.

Alkylation of the Amino Group

The nucleophilic amino group of this compound can be readily alkylated to form secondary and tertiary amines. This is a standard transformation for aromatic amines and can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid formed during the reaction. The degree of alkylation (mono- or di-alkylation) can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

| Alkylating Agent | Product | Base |

| Methyl iodide | 4-(Methylamino)benzofuran-2-carbaldehyde / 4-(Dimethylamino)benzofuran-2-carbaldehyde | Na₂CO₃ or K₂CO₃ |

| Ethyl bromide | 4-(Ethylamino)benzofuran-2-carbaldehyde / 4-(Diethylamino)benzofuran-2-carbaldehyde | Na₂CO₃ or K₂CO₃ |

| Benzyl (B1604629) chloride | 4-(Benzylamino)benzofuran-2-carbaldehyde / 4-(Dibenzylamino)benzofuran-2-carbaldehyde | Na₂CO₃ or K₂CO₃ |

Reductive amination of the aldehyde group in the presence of the amino group would require careful selection of reagents to achieve selectivity. However, direct alkylation of the amine is a more straightforward approach to its modification.

Carbamic Acid and Urea (B33335) Derivative Synthesis

The amino group of this compound serves as a nucleophile for the synthesis of carbamic acid derivatives and ureas, which are important functional groups in medicinal chemistry. nih.gov

Carbamate Formation: Reaction with chloroformates, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base yields the corresponding carbamates. These carbamates can also serve as protecting groups for the amine.

Urea Synthesis: The most common methods for urea synthesis involve the reaction of the amine with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or its safer equivalents, like carbonyldiimidazole (CDI), followed by the addition of another amine, can be used to prepare unsymmetrical ureas. nih.gov Several modern methods avoid the use of phosgene altogether. organic-chemistry.orggoogle.comorganic-chemistry.orgbioorganic-chemistry.com

| Reagent | Intermediate/Product | General Method | References |

| R-N=C=O (Isocyanate) | 1-(4-Formylbenzofuran-2-yl)-3-R-urea | Direct addition | nih.gov |

| Phosgene, then R'₂NH | 1-(4-Formylbenzofuran-2-yl)-3,3-R'₂-urea | Two-step, one-pot | nih.gov |

| Carbonyldiimidazole (CDI), then R'₂NH | 1-(4-Formylbenzofuran-2-yl)-3,3-R'₂-urea | Safer alternative to phosgene | nih.gov |

| Phenyl N-arylcarbamate | N'-(4-formylbenzofuran-2-yl)-N-arylurea | Phosgene-free method | google.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzofuran ring is generally reactive towards electrophiles. The directing effect of the substituents on the benzene (B151609) and furan (B31954) rings determines the position of substitution. The amino group at C4 is a strong activating group and an ortho-, para-director. The furan oxygen also directs electrophilic attack to the C2 and C3 positions. stackexchange.com The aldehyde group at C2 is a deactivating group and a meta-director with respect to the furan ring, but its influence on the benzene ring is less direct.

Considering the combined effects, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group, i.e., at C5 and C7. Attack at the furan ring (C3) is also a possibility, though the aldehyde at C2 would disfavor this. stackexchange.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzofuran ring is generally less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. researchgate.net In this compound, the presence of the electron-donating amino group makes the ring less susceptible to nucleophilic attack. However, if the amino group were converted to a diazonium salt, as discussed in section 3.2.2, the ring becomes highly activated towards nucleophilic substitution at the C4 position. It is also conceivable that under specific conditions, a nucleophile could attack the furan ring, particularly if a good leaving group is present at a suitable position. rsc.org

Cycloaddition Reactions and Annulation Strategies Utilizing this compound as a Synthon

The bifunctional nature of this compound makes it an attractive building block, or synthon, for the construction of more complex heterocyclic systems through cycloaddition and annulation reactions. The aldehyde and the N-H bond of the amino group can participate in condensation reactions to form imines or enamines in situ, which can then undergo cycloaddition reactions.

While specific examples utilizing this compound are not prevalent in the literature, the reactivity of related benzofuran systems provides a strong indication of its potential. For instance, benzofuran-derived azadienes have been used in [4+3] annulation reactions to synthesize benzofuran-fused 1,4-diazepinones. rsc.org It is plausible that the aldehyde of this compound could be converted into a diene or a dienophile, which could then participate in Diels-Alder or other pericyclic reactions. youtube.comresearchgate.net Annulation reactions of enaminones with quinoneimides have been shown to produce 2-aminobenzofurans, suggesting that the core structure can be built up through such strategies. rsc.org

Synthesis of Complex Polycyclic and Fused Heterocyclic Architectures

The versatile reactivity of this compound can be exploited to construct a variety of complex polycyclic and fused heterocyclic architectures. The combination of the aldehyde and amino functionalities allows for the formation of a new heterocyclic ring fused to the benzofuran core.

For example, condensation of the aldehyde with a suitable binucleophile, such as a 1,2-phenylenediamine, could lead to the formation of a benzofuran-fused benzodiazepine (B76468) system. Similarly, reaction with hydrazine (B178648) or its derivatives could yield pyrazolo-fused benzofurans. The synthesis of tetrahydrobenzo[f]furo[2,3-c]isoquinolines from an aminobenzofuran derivative highlights the utility of this scaffold in creating complex, multi-ring systems. nih.gov The development of diversity-oriented synthesis strategies using amino-heterocycles further underscores the potential for generating libraries of complex molecules from starting materials like this compound. frontiersin.org

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No specific ¹H, ¹³C, or 2D-NMR data for 4-Aminobenzofuran-2-carbaldehyde could be located. This information is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule, which would confirm the connectivity and substitution pattern of the benzofuran (B130515) core.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectra for this compound are not available. An IR spectrum would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the amino (-NH₂) group, the aldehyde (-CHO) group, and the benzofuran ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

There is no published HRMS data for this compound. HRMS analysis is essential for accurately determining the elemental composition and confirming the molecular formula of a compound by providing a precise mass-to-charge ratio.

X-ray Crystallography for Solid-State Structural Analysis

A crystal structure for this compound has not been reported in crystallographic databases. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

No UV-Vis absorption spectra for this compound were found. This spectroscopic technique is used to study the electronic transitions within a molecule and would provide insight into its conjugation and chromophoric system.

In the absence of this fundamental data, a detailed and scientifically accurate article focusing solely on the spectroscopic and structural characterization of this compound cannot be generated at this time. Further research and publication of these findings are required to enable a thorough analysis of this specific compound.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations to Explore Conformational Space

No literature detailing molecular dynamics simulations performed to investigate the conformational space and flexibility of 4-Aminobenzofuran-2-carbaldehyde was identified.

Reaction Mechanism Elucidation through Computational Pathways

There is no available research that computationally elucidates the reaction mechanisms involving this compound.

Due to the absence of specific research data for this compound, the generation of a thorough and scientifically accurate article as per the user's request is not feasible at this time.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied. Such studies on analogous benzofuran (B130515) derivatives have demonstrated the utility of this approach. physchemres.org

A hypothetical QSPR study on a series of 4-aminobenzofuran derivatives could be designed to predict a property such as solubility, a critical parameter in medicinal chemistry. The study would involve calculating a variety of molecular descriptors for each derivative. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electron distribution in the molecule.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Once these descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish a correlation between the descriptors and the measured property.

For instance, a QSPR model for the aqueous solubility of 4-aminobenzofuran derivatives might reveal that solubility is positively correlated with the number of hydrogen bond donors and negatively correlated with the molecular weight and lipophilicity.

Table 1: Illustrative Data for a Hypothetical QSPR Study on 4-Aminobenzofuran Derivatives

| Compound | R-Group at C5 | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Predicted Solubility (mg/L) |

| 1 | -H | 175.17 | 1.8 | 2 | 150 |

| 2 | -CH3 | 189.20 | 2.2 | 2 | 120 |

| 3 | -Cl | 209.62 | 2.5 | 2 | 95 |

| 4 | -OH | 191.17 | 1.5 | 3 | 200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a model would be invaluable for prioritizing the synthesis of derivatives with optimal solubility profiles. Similar QSPR models could be developed for other properties like melting point, boiling point, or chromatographic retention times.

Computational Design of Novel Benzofuran Derivatives and Catalytic Systems

Computational chemistry is a powerful tool for the rational design of novel benzofuran derivatives with specific biological activities. This approach often involves techniques like molecular docking and molecular dynamics simulations to predict how a molecule will interact with a biological target, such as a protein or enzyme. researchgate.net

For example, if this compound were to be developed as an inhibitor for a specific enzyme implicated in a disease, computational methods would be employed in the initial design phase. A common workflow would be:

Target Identification and Validation: Identifying a crucial biological target.

Binding Site Analysis: Characterizing the active site of the target protein.

Molecular Docking: Virtually screening a library of this compound derivatives by "docking" them into the active site of the target protein. This predicts the binding affinity and orientation of each derivative. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Analyzing the docking results to understand how different functional groups on the benzofuran scaffold influence binding. For instance, studies on other benzofuran derivatives have shown that substitutions at specific positions can be crucial for cytotoxic activity. nih.gov

Lead Optimization: Modifying the most promising derivatives in silico to enhance their binding affinity and selectivity.

This computational approach has been successfully applied to design benzofuran derivatives as inhibitors for various targets, including P-glycoprotein and Lysine-specific demethylase 1. researchgate.netnih.gov

Furthermore, computational methods can aid in the design of catalytic systems for the synthesis of benzofuran derivatives. For instance, Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the efficiency of different catalysts for reactions such as C-H activation or cyclization to form the benzofuran ring. mdpi.com This allows for the selection of the most promising catalytic system before extensive experimental work is undertaken.

Table 2: Example of a Computationally Designed Benzofuran Derivative and its Predicted Properties

| Lead Compound | Designed Derivative | Modification | Predicted Target | Predicted Binding Affinity (kcal/mol) |

| This compound | 4-Amino-5-chloro-benzofuran-2-carbaldehyde | Addition of Chlorine at C5 | Kinase X | -9.5 |

| This compound | 4-Amino-N-methylbenzofuran-2-carboxamide | Conversion of aldehyde to N-methylamide | Protease Y | -8.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications and Research Frontiers of 4 Aminobenzofuran 2 Carbaldehyde Derivatives

Utility as Building Blocks in Multi-Step Organic Synthesis

The 4-aminobenzofuran-2-carbaldehyde scaffold is a valuable starting point for the synthesis of more complex heterocyclic compounds. The amino and aldehyde functional groups provide reactive sites for a variety of chemical transformations, making it a key intermediate in multi-step synthetic pathways.

Researchers have successfully utilized derivatives of this compound to construct a range of benzofuran-containing molecules. For instance, the aldehyde group can readily undergo condensation reactions with various amines and active methylene (B1212753) compounds to form Schiff bases and other intermediates. These intermediates can then be further elaborated through cyclization and other reactions to yield diverse heterocyclic systems.

A notable application is in the synthesis of 2-aminobenzofurans. A novel method involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, providing a direct and efficient route to these valuable scaffolds in good yields. nih.gov Another approach to synthesizing 3-aminobenzofurans involves a one-pot, three-component reaction of alkynes, aldehydes, and amines, catalyzed by copper iodide in a deep eutectic solvent. researchgate.net This method is highlighted for its environmental friendliness and good to excellent yields. researchgate.net

The versatility of the benzofuran (B130515) core, often constructed from precursors like this compound, is evident in its presence in numerous biologically active compounds and pharmaceuticals. nih.govrsc.org The ability to introduce various substituents onto the benzofuran ring system through multi-step synthesis allows for the fine-tuning of the molecule's properties for specific applications.

Table 1: Examples of Heterocyclic Compounds Synthesized from Benzofuran Precursors

| Starting Material/Intermediate | Reagents and Conditions | Product | Reference |

| o-hydroxybenzhydryl alcohol and isocyanides | Sc(OTf)3 | 2-Aminobenzofurans | nih.gov |

| Alkynes, aldehydes, and amines | CuI in deep eutectic solvent | 3-Aminobenzofurans | researchgate.net |

| 2-hydroxybenzonitrile and 4-(bromomethyl)pyridine | K2CO3, then t-BuOK | 4-(3-aminobenzofuran-2-yl)pyridine | nih.gov |

| 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran | Absolute ethanol, reflux | 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | mdpi.com |

Development of Fluorescent Organic Materials and Dyes

The inherent electronic structure of the benzofuran ring system, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group in this compound, provides a strong foundation for the design of fluorescent molecules. These "push-pull" systems often exhibit interesting photophysical properties, including strong fluorescence and large Stokes shifts.

By chemically modifying the amino and aldehyde groups, researchers can create a library of fluorescent derivatives with tailored emission wavelengths and quantum yields. For example, condensation of the aldehyde with various aromatic and heterocyclic amines can lead to Schiff base derivatives with extended π-conjugation, often resulting in red-shifted emission spectra.

The development of novel fluorescent dyes is an active area of research. For instance, the core structure of the BODIPY (boron-dipyrromethene) dye class, a well-known family of fluorescent compounds, is a heterocyclic system that can be conceptually related to the modification of benzofuran-type structures. nih.gov The synthesis of new 2-aminobenzofurans through methods like the [4+1] cycloaddition opens up possibilities for creating novel fluorophores. nih.gov

Table 2: Photophysical Properties of Selected Fluorescent Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| BODIPY core | Not Specified | Not Specified | High photostability, 7.2 ns lifetime | nih.gov |

Precursors for Advanced Materials in Diverse Fields (e.g., Polymer Science, OLEDs, Optical Materials)

The versatile reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of advanced materials with applications in polymer science, organic light-emitting diodes (OLEDs), and optical materials.

In polymer science , the amino and aldehyde functionalities can be utilized to incorporate the benzofuran moiety into polymer backbones or as pendant groups. This can impart desirable properties to the resulting polymers, such as thermal stability, specific optical characteristics, or enhanced electronic conductivity.

For OLEDs , derivatives of this compound can serve as building blocks for the synthesis of emissive materials or host materials. The tunable electronic properties of the benzofuran core allow for the design of molecules with specific energy levels (HOMO/LUMO) to optimize charge injection, transport, and recombination processes within the OLED device. Benzofuran derivatives containing a thiophene (B33073) ring, for example, are utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.gov

In the field of optical materials , the ability to create molecules with specific light-absorbing and emitting properties is crucial. The structural modifications of this compound can lead to materials with applications in areas such as nonlinear optics, optical data storage, and as components in sensors.

Design and Synthesis of Ligands for Catalysis

The presence of both a nitrogen donor (from the amino group) and potentially an oxygen donor (from the aldehyde group) in this compound derivatives makes them attractive candidates for the design of polydentate ligands for metal-catalyzed reactions. mdpi.com By modifying the core structure, ligands with specific steric and electronic properties can be synthesized to coordinate with various metal centers.

These ligands can be employed in a wide range of catalytic transformations. For example, palladium-catalyzed reactions are widely used in the synthesis of benzofuran derivatives themselves, often employing phosphine (B1218219) ligands. nih.gov The development of new ligands derived from the 4-aminobenzofuran scaffold could lead to catalysts with improved activity, selectivity, and stability for various organic reactions.

The synthesis of thiourea-containing ligands, for instance, has been shown to be dependent on the substituents on the amine and thiocarbamic chloride precursors, highlighting the tunability of these structures for coordination chemistry. mdpi.com The design of such ligands is crucial for advancing catalytic methodologies in organic synthesis. nih.gov

Conclusion and Future Research Perspectives

Summary of Research Advances for 4-Aminobenzofuran-2-carbaldehyde

Research directly focused on this compound is sparse in currently accessible scientific literature. However, significant progress in the synthesis and understanding of substituted benzofurans provides a solid foundation for anticipating its properties and potential. The presence of three key features—the benzofuran (B130515) core, an amino group at the 4-position, and a carbaldehyde (aldehyde) group at the 2-position—defines its chemical personality.

Advances in the synthesis of related compounds, such as ethyl 4-aminobenzofuran-2-carboxylate, suggest that synthetic routes to this compound are feasible. researchgate.netchemsrc.com The primary challenge lies in the selective functionalization and management of the reactive amino and aldehyde groups. The benzofuran scaffold itself is known to be a versatile platform for developing therapeutic agents and functional materials. nih.gov Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Identification of Remaining Synthetic Challenges and Methodological Gaps

The synthesis of this compound presents several challenges that are reflective of broader issues in the synthesis of polysubstituted benzofurans.

Key Synthetic Hurdles:

Regioselectivity: Achieving specific substitution patterns on the benzofuran ring, particularly the introduction of the amino group at the C-4 position while an aldehyde precursor is at C-2, can be complex. Many synthetic methods for benzofurans yield mixtures of isomers, requiring difficult purification steps.

Starting Material Availability: The synthesis would likely start from a substituted phenol (B47542) or a related precursor. The availability and cost of appropriately functionalized starting materials can be a significant barrier.

Mild Reaction Conditions: Developing synthetic methods that proceed under mild conditions is crucial to preserve the sensitive aldehyde and amino functionalities. Modern catalytic methods, such as palladium- or copper-catalyzed cyclizations, offer promising avenues but require careful optimization. researchgate.net

Methodological gaps exist in the development of one-pot or tandem reactions that can efficiently construct the 4-amino-2-formyl benzofuran skeleton from simple precursors. researchgate.net Furthermore, scalable and cost-effective syntheses are needed to make this and related compounds more accessible for extensive research.

Emerging Opportunities in Functionalization and Advanced Applications

The trifunctional nature of this compound opens up a vast landscape of opportunities for chemical functionalization and the development of novel molecules with advanced applications.

Opportunities for Functionalization:

The Aldehyde Handle: The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations. These include:

Reductive Amination: To generate various secondary and tertiary amines, expanding the chemical space for biological screening.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, which can be further modified.

Condensation Reactions: With active methylene (B1212753) compounds to form a variety of heterocyclic and carbocyclic structures.

Oxidation: To the corresponding carboxylic acid, providing another key functional group for derivatization.

The Amino Group as a Nucleophile: The amino group can be readily acylated, alkylated, or used in the construction of larger heterocyclic systems, such as pyrimidines or imidazoles. nih.gov

The Benzofuran Core: The aromatic core can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing amino and aldehyde groups.

Potential Advanced Applications:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The benzofuran core is present in drugs like amiodarone. nih.gov The addition of the amino and aldehyde groups provides points for diversification to target a range of biological targets, including kinases, polymerases, and receptors. nih.gov

Materials Science: The planar benzofuran system and the potential for forming extended conjugated systems through reactions of the aldehyde group make it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes and Sensors: The amino group's fluorescence properties can be modulated by its chemical environment. Derivatives of this compound could potentially be developed as fluorescent probes for detecting specific ions or biomolecules.

Future Directions in Computational and Experimental Integration for Benzofuran Research

To unlock the full potential of this compound and the broader class of substituted benzofurans, a synergistic approach integrating computational and experimental methods is essential.

Computational Chemistry's Role:

Predicting Reactivity and Spectra: Quantum chemical calculations can predict the reactivity of the different functional groups, helping to guide the design of synthetic routes and reaction conditions. It can also predict spectroscopic data (NMR, IR), which would aid in the characterization of newly synthesized compounds.

Virtual Screening and Drug Design: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives of this compound against various biological targets. This can help prioritize the synthesis of compounds with the highest likelihood of being active.

Designing Functional Materials: Computational methods can be employed to predict the electronic and optical properties of polymers and other materials derived from this scaffold, accelerating the discovery of new materials with desired characteristics.

Experimental Validation and Exploration:

Development of Novel Synthetic Methods: A key future direction is the development of efficient, selective, and scalable syntheses for this compound and its derivatives. This will involve exploring new catalytic systems and reaction pathways.

High-Throughput Screening: Once synthetic routes are established, high-throughput screening of compound libraries based on the this compound scaffold against a wide range of biological assays can rapidly identify new lead compounds for drug discovery.

Advanced Spectroscopic and Crystallographic Analysis: Detailed experimental characterization using techniques like 2D NMR and X-ray crystallography will be crucial to unambiguously determine the structure of new derivatives and to understand their intermolecular interactions in the solid state.

The integration of these computational and experimental approaches will undoubtedly accelerate the pace of discovery in benzofuran chemistry, paving the way for the development of novel therapeutics, functional materials, and scientific tools based on scaffolds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.